molecular formula C11H13ClO4 B1445021 Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate CAS No. 1247455-96-4

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate

Cat. No. B1445021
CAS RN: 1247455-96-4
M. Wt: 244.67 g/mol
InChI Key: RWNHCMSKBLURNY-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate” is a synthetic organic compound with a molecular formula of C11H13ClO4 . It is also known as Methyl glycidate.


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 244.67 g/mol .

Scientific Research Applications

Enzymatic Modification for Antioxidant Capacity Enhancement

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate and its derivatives have been utilized in enzymatic modification studies. A specific study explored the laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media. The primary product was a dimer with a significant increase in antioxidant capacity, demonstrating the compound's potential as a bioactive compound in various applications (Adelakun et al., 2012).

Crystallographic Studies and Molecular Synthesis

The compound and its derivatives have been involved in crystallographic studies and molecular synthesis, revealing unique structural properties. For instance, one study synthesized 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, exploring the dihedral angles between various rings and the quinoxaline unit (Cantalupo et al., 2010). Another study focused on the molecular structure of a similar compound, noting intramolecular hydrogen bonds and intermolecular interactions (Chen et al., 2004).

Synthesis of Hyperbranched Aromatic Polyimides

The compound's derivatives have been used in the synthesis of hyperbranched aromatic polyimides, starting from dimethoxyphenol. This process involves self-polycondensation and end-capping reactions, resulting in soluble hyperbranched aromatic polyimides with varied molecular weights. This synthesis method showcases the compound's versatility in creating complex polymeric structures (Yamanaka et al., 2000).

Mechanism of Action

The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

properties

IUPAC Name

methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHCMSKBLURNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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